molecular formula C21H26N4O5S B2556672 2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-72-6

2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2556672
CAS RN: 1105249-72-6
M. Wt: 446.52
InChI Key: POLZOXRWKQPXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on related compounds often focuses on synthesizing novel chemical entities and evaluating their biological activities. For instance, novel analogs with potential antibacterial activity, especially against specific bacteria like Staphylococcus aureus and Bacillus subtilis, have been designed and synthesized. These compounds are evaluated for their cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, suggesting their potential as therapeutic agents with minimal side effects (Palkar et al., 2017).

Anticancer and Anti-Inflammatory Agents

The synthesis of novel compounds derived from natural products such as visnaginone and khellinone has been reported. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showcasing the potential of novel synthetic compounds in addressing inflammation and pain with promising selectivity and potency (Abu‐Hashem et al., 2020).

Novel Heterocyclic Compounds

The development of new heterocyclic compounds with potential pharmacological activities is a significant area of research. For example, synthesis techniques have been explored for creating tetrahydrobenzofurans and thienopyrimidine derivatives, indicating a broad interest in generating new compounds that can serve as leads for the development of therapeutic agents (Levai et al., 2002).

Antimicrobial Evaluation

The antimicrobial activity of new thienopyrimidine derivatives has been studied, highlighting the importance of novel chemical entities in combating microbial resistance. These studies underscore the need for continuous drug discovery efforts to identify new antimicrobial agents (Bhuiyan et al., 2006).

Docking Studies and Molecular Modeling

The exploration of molecular docking studies and structure-activity relationships (SAR) for newly synthesized compounds provides insights into their potential mechanisms of action and interactions with biological targets. This approach is crucial for the rational design of drugs with enhanced efficacy and reduced toxicity (Rahmouni et al., 2016).

properties

IUPAC Name

2,3-dimethoxy-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-28-17-7-3-6-14(19(17)29-2)21(27)23-20-15-11-31-12-16(15)24-25(20)10-18(26)22-9-13-5-4-8-30-13/h3,6-7,13H,4-5,8-12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZOXRWKQPXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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